Cas no 1343231-86-6 (3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid)

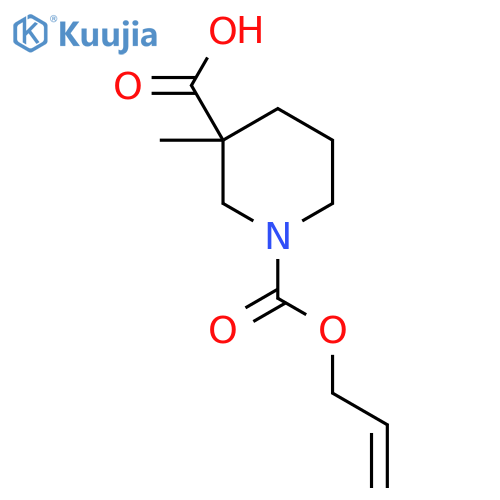

1343231-86-6 structure

商品名:3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid

3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid

- 3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid

- AKOS013604566

- 1343231-86-6

- EN300-1020183

-

- インチ: 1S/C11H17NO4/c1-3-7-16-10(15)12-6-4-5-11(2,8-12)9(13)14/h3H,1,4-8H2,2H3,(H,13,14)

- InChIKey: WSHQQPCJYSEVHN-UHFFFAOYSA-N

- ほほえんだ: OC(C1(C)CN(C(=O)OCC=C)CCC1)=O

計算された属性

- せいみつぶんしりょう: 227.11575802g/mol

- どういたいしつりょう: 227.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1020183-10.0g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |

1343231-86-6 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-1020183-0.1g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |

1343231-86-6 | 95% | 0.1g |

$490.0 | 2023-10-28 | |

| Enamine | EN300-1020183-1.0g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |

1343231-86-6 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-1020183-5g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |

1343231-86-6 | 95% | 5g |

$1614.0 | 2023-10-28 | |

| Enamine | EN300-1020183-5.0g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |

1343231-86-6 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-1020183-2.5g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |

1343231-86-6 | 95% | 2.5g |

$1089.0 | 2023-10-28 | |

| Enamine | EN300-1020183-0.25g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |

1343231-86-6 | 95% | 0.25g |

$513.0 | 2023-10-28 | |

| Enamine | EN300-1020183-0.05g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |

1343231-86-6 | 95% | 0.05g |

$468.0 | 2023-10-28 | |

| Enamine | EN300-1020183-0.5g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |

1343231-86-6 | 95% | 0.5g |

$535.0 | 2023-10-28 | |

| Enamine | EN300-1020183-10g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |

1343231-86-6 | 95% | 10g |

$2393.0 | 2023-10-28 |

3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1343231-86-6 (3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬